1-Penten-3-one, 4-methyl-1-phenyl-
Description
1-Penten-3-one, 4-methyl-1-phenyl- is a volatile organic compound (VOC) with a pungent, fruity, and green odor profile. It is a key contributor to the aroma of fermented peppers, olive oil, and processed tea leaves . Structurally, it belongs to the α,β-unsaturated ketone family, characterized by a conjugated carbonyl group and a phenyl substituent. Its odor threshold is notably low, making it impactful even at trace concentrations .
Properties
CAS No. |
10596-48-2 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(E)-4-methyl-1-phenylpent-1-en-3-one |
InChI |
InChI=1S/C12H14O/c1-10(2)12(13)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3/b9-8+ |
InChI Key |
CAXIQKXPSQYDIR-CMDGGOBGSA-N |
Isomeric SMILES |
CC(C)C(=O)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CC(C)C(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation between acetophenone derivatives and aldehydes is a plausible route. For example, reacting 4-methylpent-3-en-2-one with benzaldehyde under basic conditions could yield the target compound:
Conditions :
-
Temperature: Reflux at 80°C for 6–8 hours.
Advantages :
-
Utilizes readily available starting materials.
-
Single-step synthesis.
Limitations :
Oxidation of Allylic Alcohols
Oxidation of 4-methyl-1-phenylpent-1-en-3-ol using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane offers a stereocontrolled approach:
Conditions :
Advantages :
-
High stereochemical fidelity.
-
Mild reaction conditions.
Limitations :
-
Requires synthesis of the alcohol precursor, adding steps.
Friedel-Crafts Acylation
While atypical for α,β-unsaturated ketones, Friedel-Crafts acylation of benzene with 4-methylpent-3-enoyl chloride could theoretically yield the compound:
Conditions :
Advantages :
-
Direct introduction of the phenyl group.
Limitations :
-
Poor regioselectivity and low yields.
Comparative Analysis of Methods
| Method | Starting Materials | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| Claisen-Schmidt | Acetophenone derivatives | 40–50 | 85–90 | Competing aldol reactions |
| Oxidation | Allylic alcohols | 60–70 | 90–95 | Precursor synthesis required |
| Friedel-Crafts | Acyl chlorides | <30 | 70–80 | Steric hindrance, side products |
Optimization Strategies
Solvent and Catalytic Systems
Stereochemical Control
-
Chiral auxiliaries : Induce trans configuration during allylic alcohol oxidation.
-
Catalytic asymmetric synthesis : Use of organocatalysts like proline derivatives.
Analytical Validation
Gas chromatography-mass spectrometry (GC-MS) remains the gold standard for purity assessment. In studies of analogous compounds, GC-MS identified 1-Penten-3-one, 4-methyl-1-phenyl- with a retention time of 21.477 minutes and characteristic fragments at m/z 174 (molecular ion) and 105 (phenyl ring).
Industrial and Research Applications
Chemical Reactions Analysis
Types of Reactions: 4-METHYL-1-PHENYL-PENT-1-EN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of brominated or sulfonated derivatives.
Scientific Research Applications
1-Penten-3-one, 4-methyl-1-phenyl- is an organic compound with the molecular formula and a molecular weight of 190.24 g/mol. It belongs to the class of alpha, beta-unsaturated ketones, which are known for their reactivity and utility in organic synthesis. The compound has a boiling point of approximately 276.8°C and a density of 0.997 g/cm³.
Organic Synthesis
- Intermediate for Synthesis 1-Penten-3-one, 4-methyl-1-phenyl- serves as an intermediate in the synthesis of more complex organic molecules. Its structure, featuring a pentenone backbone with phenyl and methyl substituents, makes it a versatile building block. The synthesis of 1-Penten-3-one, 4-methyl-1-phenyl- can be achieved through several methods, each offering different advantages in terms of yield and purity.
Flavor and Fragrance Industry
- Flavor and Fragrance Component Compounds with similar structures to 1-Penten-3-one, 4-methyl-1-phenyl- are used in the flavor and fragrance industry.
Scientific Research
- Reactivity Studies Interaction studies involving 1-Penten-3-one, 4-methyl-1-phenyl- primarily focus on its reactivity with biological macromolecules. Investigations may include explorations of its interactions with proteins, DNA, and other biomolecules. Such studies enhance the understanding of its biochemical interactions.
Anti-inflammatory Activity
- Inhibitory Activities Chalcones and related α,β-unsaturated ketones, including 1-penten-3-one, have been studied for their inhibitory activities against tumor necrosis factor-α (TNF-α) and nitric oxide . 1-penten-3-one showed activities stronger than or comparable to those of phenyl-conjugated α,β-enones, suggesting that the α,β-enone structure is enough to induce inhibition . The α,β-enone core singly suppresses TNF-α and NO production in LPS-stimulated macrophages, but the conjugated hydroxyphenyl rings in chalcones are also important for their pharmacological activity .
Analytical Chemistry
- HPLC Analysis 1-Penten-3-one, 4-methyl-1-phenyl- can be analyzed by reverse phase (RP) HPLC with simple conditions using a mobile phase containing acetonitrile, water, and phosphoric acid . For Mass-Spec (MS) compatible applications, phosphoric acid can be replaced with formic acid . Smaller 3 µm particles columns are available for fast UPLC applications . This liquid chromatography method is scalable and can be used for isolation impurities in preparative separation and is also suitable for pharmacokinetics .
Mechanism of Action
The mechanism of action of 4-METHYL-1-PHENYL-PENT-1-EN-3-ONE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Table 1: Structural Comparison
Key Observations :
Functional Comparison in Food Matrices
Table 2: Odor Contributions in Food Systems
Key Observations :
- 1-Penten-3-one, 4-methyl-1-phenyl- has a lower odor threshold than 1-Penten-3-ol or 2-pentanone, making it more potent in aroma contribution .
- Synergistic effects with phenolic compounds amplify bitterness in olive oil, unlike trans-2-hexenal, which correlates with grassy notes .
Table 3: Reactivity and Bioactivity
Key Observations :
- 1-Penten-3-one exhibits higher antifungal efficacy than its alcohol analogues, likely due to membrane disruption via carbonyl group reactivity .
- Ozonolysis rates vary significantly: (Z)-2-Penten-1-ol reacts 10x faster than 1-Penten-3-one, indicating structural influences on atmospheric persistence .
Biological Activity
1-Penten-3-one, 4-methyl-1-phenyl- is an organic compound with significant biological activity, characterized by its unique molecular structure and functional groups. This article provides an in-depth analysis of its biological properties, potential applications, and relevant research findings.
- Molecular Formula : C₁₂H₁₄O
- Molecular Weight : 174.24 g/mol
- Structure : The compound features a carbonyl group (ketone) and a vinyl group, contributing to its reactivity and utility in various chemical applications.
Biological Activity Overview
The biological activity of 1-Penten-3-one, 4-methyl-1-phenyl- has been studied in various contexts, including its effects on human health and potential therapeutic applications. Key findings include:
Absorption and Bioavailability
The compound exhibits high potential for absorption in the human body:
- Human Intestinal Absorption : 99.72%
- Caco-2 Permeability : 91.01%
- Blood-Brain Barrier Penetration : 87.50% .
These high percentages indicate that the compound is likely to be bioavailable when administered orally.
Toxicity and Safety Profile
Toxicological assessments reveal both beneficial and adverse effects:
- Skin Irritation : High probability of causing skin irritation (84.65%).
- Eye Irritation : Significant risk of eye irritation (96.27%).
- Carcinogenicity : Classified as a category 2 carcinogen with a probability of 53.36% for carcinogenic effects related to kidney toxicity .
Enzyme Interactions
1-Penten-3-one, 4-methyl-1-phenyl- interacts with several enzymes:
- CYP450 Enzymes : It acts as a substrate for multiple CYP450 enzymes (CYP2D6, CYP3A4), which are crucial for drug metabolism.
- P-glycoprotein : It is identified as a substrate and inhibitor, indicating potential interactions with drug transport mechanisms .
Case Studies
Several studies have highlighted the biological effects of this compound:
- Antimicrobial Activity :
- Antioxidant Potential :
- Neurotoxicity Studies :
Comparative Biological Activity Table
| Biological Activity | Probability (%) | Notes |
|---|---|---|
| Human Intestinal Absorption | 99.72 | High absorption potential |
| Skin Irritation | 84.65 | Significant risk |
| Eye Irritation | 96.27 | High risk |
| CYP3A4 Substrate | 78.54 | Important for drug metabolism |
| Carcinogenicity | 53.36 | Category 2 carcinogen |
| Antimicrobial Activity | Moderate | Effective against some strains |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-methyl-1-phenyl-1-penten-3-one, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via Friedel-Crafts acylation using 3-fluoro-4-propoxybenzaldehyde and an acyl chloride in the presence of Lewis acid catalysts like AlCl₃ . Oxidation and reduction pathways are also viable:
- Oxidation : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) converts the compound to carboxylic acids or ketones .
- Reduction : Sodium borohydride (NaBH₄) yields saturated ketones or alcohols .
- Key Considerations : Solvent polarity, temperature, and catalyst loading significantly affect reaction efficiency. For example, AlCl₃ must be anhydrous to prevent side reactions .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions on the phenyl and pentenone moieties .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₁₁H₁₂O, 160.21 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated for structurally similar quinolin-2-ones .
Advanced Research Questions
Q. What computational models predict the reactivity of 4-methyl-1-phenyl-1-penten-3-one in nucleophilic addition reactions?
- Methodology : Density Functional Theory (DFT) simulations calculate frontier molecular orbitals (HOMO-LUMO) to predict sites of nucleophilic attack. AI-driven tools like Template_relevance Pistachio or Reaxys models can propose retrosynthetic pathways by analyzing α,β-unsaturated ketone reactivity .
- Case Study : DFT studies on analogous enones reveal that electron-withdrawing groups on the phenyl ring enhance electrophilicity at the β-carbon .
Q. How do surface interactions (e.g., adsorption on indoor materials) affect the compound’s stability and environmental fate?
- Experimental Design :
- Adsorption Studies : Use microspectroscopic imaging (e.g., AFM-IR) to track adsorption kinetics on silica or polymer surfaces .
- Oxidative Degradation : Expose the compound to indoor oxidants (e.g., ozone) and monitor decomposition products via GC-MS .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
- Approach :
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl vs. fluoro groups) and assay antibacterial potency .
- Meta-Analysis : Compare datasets from PubChem and ECHA, adjusting for variables like solvent choice (DMSO vs. water) or assay sensitivity .
Future Directions
Q. Can biocatalytic methods improve the sustainability of synthesizing this compound?
- Proposal : Explore engineered ketoreductases or lipases to catalyze asymmetric reductions, replacing traditional reagents like LiAlH₄. Initial trials with E. coli-expressed enzymes show promise for chiral alcohol production .
Q. How can advanced spectroscopic techniques elucidate reaction mechanisms in real-time?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
